molecular formula C7H10ClN3 B15224571 2-(2-Chloro-6-methylpyrimidin-4-YL)ethanamine

2-(2-Chloro-6-methylpyrimidin-4-YL)ethanamine

Cat. No.: B15224571
M. Wt: 171.63 g/mol
InChI Key: TVBUWJYYZPAKON-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-methylpyrimidin-4-yl)ethanamine is a chemical compound with the molecular formula C7H10ClN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-methylpyrimidin-4-yl)ethanamine typically involves the reaction of 2-chloro-6-methylpyrimidine with ethylenediamine. This reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods, such as microwave-assisted synthesis. This technique has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-methylpyrimidin-4-yl)ethanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidines, while oxidation or reduction can lead to different functionalized derivatives .

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-methylpyrimidin-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall function of the biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-6-methylpyrimidin-4-yl)ethanamine is unique due to its specific substitution pattern, which allows it to interact with different molecular targets compared to other similar compounds. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H10ClN3

Molecular Weight

171.63 g/mol

IUPAC Name

2-(2-chloro-6-methylpyrimidin-4-yl)ethanamine

InChI

InChI=1S/C7H10ClN3/c1-5-4-6(2-3-9)11-7(8)10-5/h4H,2-3,9H2,1H3

InChI Key

TVBUWJYYZPAKON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)Cl)CCN

Origin of Product

United States

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